![molecular formula C21H19NO4S B2928024 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide CAS No. 2034465-08-0](/img/structure/B2928024.png)
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a dihydrobenzo[b][1,4]dioxin moiety, a thiophen moiety, and a benzamide moiety . Dioxins are a group of chemically related compounds that are persistent environmental pollutants . Thiophenes are sulfur-containing, five-membered aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, dioxins are chemically stable and can accumulate in the food chain .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Ortho-functionalized Arylboronic Acids : Research on derivatives of protected phenylboronic acids, such as the synthesis of ortho-lithiated derivatives leading to various ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, highlights methodologies that could be applicable in manipulating the benzodioxin and thiophenyl components of the compound for synthesis of complex molecules (Dąbrowski et al., 2007).
Copper-catalyzed Intramolecular Cyclization : A study on the synthesis of N-benzothiazol-2-yl-amides via copper-catalyzed intramolecular cyclization of various substituted thioureas underlines a synthetic strategy that might be relevant for introducing or modifying thiophenyl components in the compound (Wang et al., 2008).
Pharmacological Research
Antiproliferative Activity : Compounds exhibiting structural features such as benzoxazoles and benzamides have been investigated for their antiproliferative activities against human tumor cells, suggesting potential research avenues for cancer treatment with related compounds (Gornostaev et al., 2020).
Antimicrobial and Antioxidant Activities : The isolation and characterization of new benzamides from endophytic Streptomyces and their subsequent evaluation for antimicrobial and antioxidant activities indicate a potential area of research for similar compounds in combating microbial infections and oxidative stress (Yang et al., 2015).
Material Science
- Thermosetting Polybenzoxazines : The synthesis and characterization of novel thermosetting systems based on multi-functional benzoxazines, which include studies on the modification of benzoxazine monomers with other functional groups, could provide insights into the development of high-performance materials with enhanced thermal, mechanical, and viscoelastic properties (Gilbert et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c23-18(16-5-6-19-20(11-16)26-9-8-25-19)12-22-21(24)15-3-1-14(2-4-15)17-7-10-27-13-17/h1-7,10-11,13,18,23H,8-9,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGPOXDAWZPTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
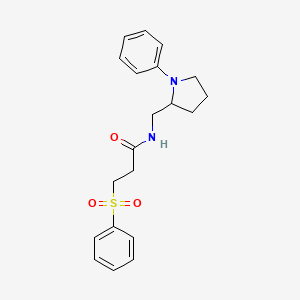
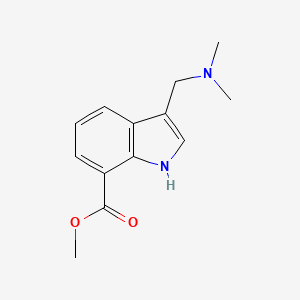
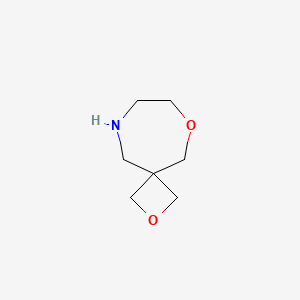
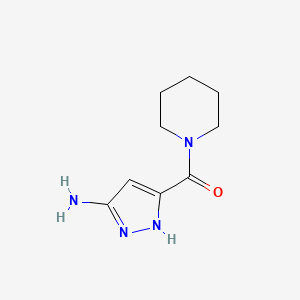
![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2927952.png)


![Methyl 2-{4-[(6-methoxy-3-oxobenzo[d]furan-2-ylidene)methyl]phenoxy}acetate](/img/structure/B2927957.png)
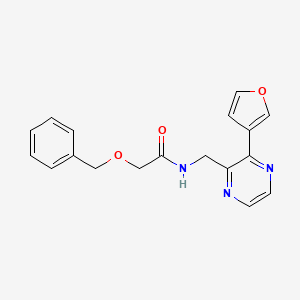
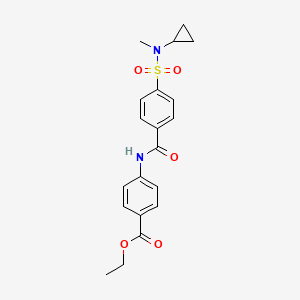
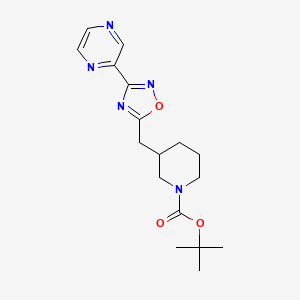
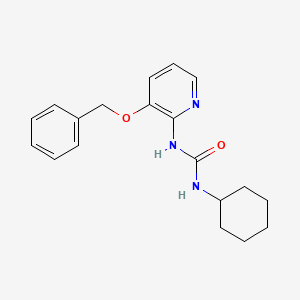
![3-Chloro-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2927963.png)
![2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2927964.png)
